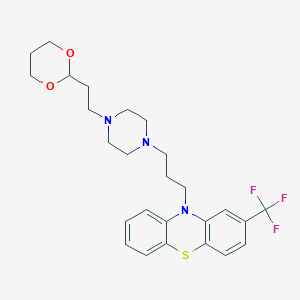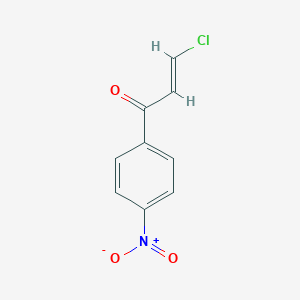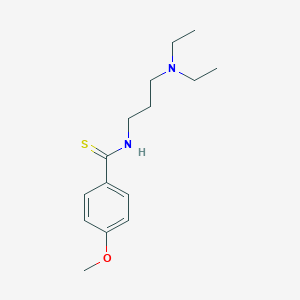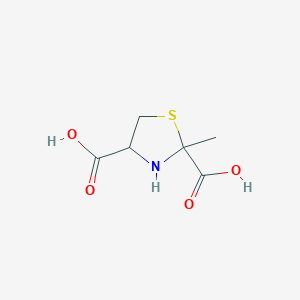
2-Hydroxy-5-nitroindane
Overview
Description
Tiviciclovir is an antiviral guanosine analog known for its efficacy in inhibiting the hepatitis B virus. It is a potent antiviral agent that has shown promise in treating various viral infections, including those caused by herpes simplex virus types 1 and 2, and varicella-zoster virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Tiviciclovir typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The production process is designed to be efficient and scalable to meet the demands of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tiviciclovir undergoes various chemical reactions, including:
Oxidation: Tiviciclovir can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in Tiviciclovir.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of Tiviciclovir.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Tiviciclovir, which may have different antiviral properties and pharmacokinetic profiles .
Scientific Research Applications
Tiviciclovir has been extensively studied for its antiviral properties. Its applications include:
Chemistry: Used as a model compound for studying nucleoside analogs.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Used in the treatment of hepatitis B and other viral infections.
Industry: Employed in the development of antiviral drugs and therapeutic agents
Mechanism of Action
Tiviciclovir exerts its antiviral effects by inhibiting viral DNA polymerase, thereby preventing the replication of viral DNA. It is a prodrug that is converted to its active form by cellular enzymes. The active form of Tiviciclovir incorporates into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another guanosine analog used to treat herpes simplex and varicella-zoster infections.
Valaciclovir: The L-valine ester of acyclovir, used for similar indications.
Famciclovir: A prodrug of penciclovir, used to treat herpesvirus infections
Uniqueness
Tiviciclovir is unique in its specific inhibition of the hepatitis B virus and its potential for treating a broader range of viral infections compared to other guanosine analogs. Its efficacy and pharmacokinetic properties make it a valuable compound in antiviral therapy .
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPGHIYRAUSHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395035 | |
| Record name | 2-Hydroxy-5-nitroindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16513-67-0 | |
| Record name | 2-Hydroxy-5-nitroindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)


![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)


